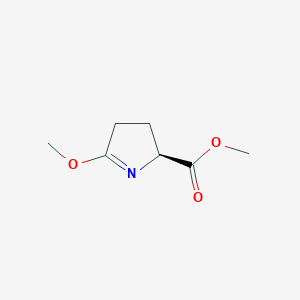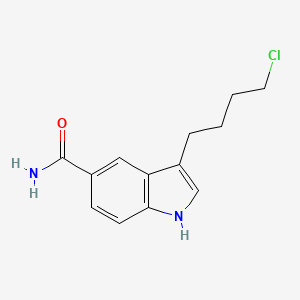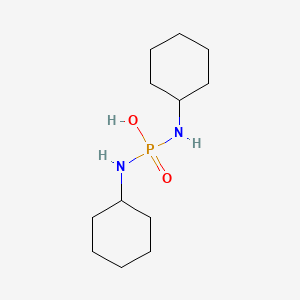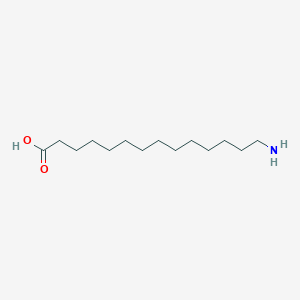![molecular formula C11H15NO2 B3323862 3-[(2-Phenylethyl)amino]propanoic acid CAS No. 173406-18-3](/img/structure/B3323862.png)
3-[(2-Phenylethyl)amino]propanoic acid
Übersicht
Beschreibung
“3-[(2-Phenylethyl)amino]propanoic acid” is a compound that contains an amino group, a carboxyl group, and a side chain or R group . The R group is the part that distinguishes one amino acid from the next . It is also known as 2-amino-3-[(1-phenylethyl)amino]propanoic acid dihydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H16N2O2.2ClH/c1-8(9-5-3-2-4-6-9)13-7-10(12)11(14)15;;/h2-6,8,10,13H,7,12H2,1H3,(H,14,15);2*1H . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 281.18 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Chlorogenic Acid (CGA) - A Pharmacological Perspective
Chlorogenic Acid (CGA) is a phenolic compound with widespread biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. CGA's role in modulating lipid metabolism and glucose homeostasis suggests its potential in treating metabolic disorders like hepatic steatosis, cardiovascular disease, and diabetes. This review calls for further research to optimize CGA's biological effects, potentially extending to compounds like "3-[(2-Phenylethyl)amino]propanoic acid" (Naveed et al., 2018).
Amino Acids in Food Flavor
Branched aldehydes, derived from amino acids, are critical for flavor in various foods. Understanding the metabolic pathways for these aldehydes can help control their formation, enhancing food flavor profiles. This could hint at the broader implications of amino acid derivatives, including "this compound," in food sciences (Smit et al., 2009).
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid derivatives, structurally similar to "this compound," have shown potential in anticancer research. Their ability to interact with multiple reactive sites makes them candidates for developing new antitumor agents. This review emphasizes the unexplored potential of cinnamic acid derivatives in medicinal research (De et al., 2011).
Caffeic Acid and Alzheimer's Disease
Caffeic Acid (CA), a phenylpropanoic acid derivative, exhibits neuroprotective effects against Alzheimer's disease (AD) models, suggesting therapeutic potentials for related compounds. This review explores CA's anti-AD properties, including antioxidant and anti-inflammatory mechanisms, offering a foundation for future research on similar compounds (Habtemariam, 2017).
Biomedical Applications of Catechol-Conjugated Polymers
Catechol-conjugated polymers, inspired by mussel adhesive proteins, demonstrate significant biomedical applications due to their robust adhesion and biocompatibility. This mini-review discusses chitosan-catechol as a promising adhesive for medical applications, highlighting the potential for developing new biomaterials from amino acid derivatives (Ryu et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-phenylethylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11(14)7-9-12-8-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJFVIXCJFSAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



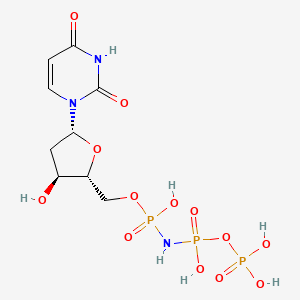
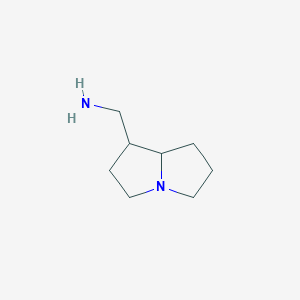
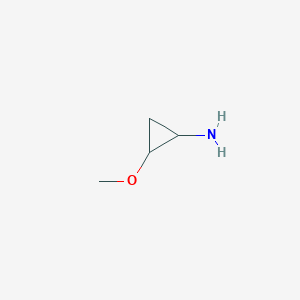
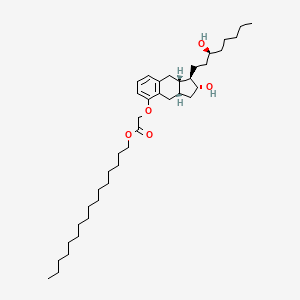

![8-((3R,4S)-4-ethylpyrrolidin-3-yl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine](/img/structure/B3323806.png)

![4-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3323831.png)
